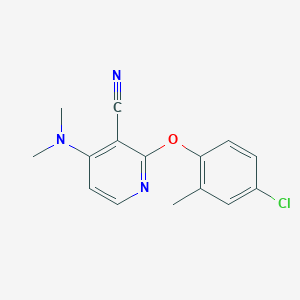![molecular formula C27H31N7O6S3 B2391085 4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309969-45-7](/img/structure/B2391085.png)
4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H31N7O6S3 and its molecular weight is 645.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
The study on ABTS/PP decolorization assays highlights the antioxidant capacity of certain compounds, which could be analogous in assessing the antioxidant potential of our target compound. Antioxidants play a crucial role in mitigating oxidative stress, suggesting that similar compounds may be researched for their antioxidant properties in biological systems (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies provide insights into the development of imaging ligands for Alzheimer's disease, indicating a potential research application for structurally complex compounds in designing novel ligands that can target specific pathologies within the brain (Nordberg, 2007). This suggests the relevance of exploring compounds with specific binding properties for diagnostic applications.
Antifungal and Immunomodulating Activities
The review on 1,4-benzothiazine azole derivatives, which discusses their antifungal and immunomodulating activities, offers a perspective on the therapeutic potential of compounds with azole functionalities. This could imply that our target compound may be researched for similar biological activities, contributing to the development of new antifungal agents or immunomodulatory drugs (Schiaffella & Vecchiarelli, 2001).
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based organic semiconductors for OLED applications highlights the use of complex organic molecules in the development of optoelectronic devices. This underscores the potential of exploring the optical properties of similar complex compounds for use in OLEDs or other light-emitting applications (Squeo & Pasini, 2020).
DNA Minor Groove Binders
The review on Hoechst 33258 and its analogues, known for their strong binding to the minor groove of DNA, suggests a research avenue for our compound in studying DNA interactions. This could lead to applications in molecular biology, such as DNA staining, probing DNA structures, or as a tool in genetic research (Issar & Kakkar, 2013).
Redox Mediators in Organic Pollutant Treatment
The enzymatic remediation of organic pollutants, enhanced by redox mediators, points towards the environmental applications of complex compounds in wastewater treatment or pollution remediation processes. This area of research could benefit from studying the catalytic or mediator roles of compounds with specific redox properties (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O6S3/c1-5-33(6-2)43(37,38)20-10-7-18(8-11-20)25(36)29-16-23-31-32-27(42-17-24(35)30-26-28-13-14-41-26)34(23)21-15-19(39-3)9-12-22(21)40-4/h7-15H,5-6,16-17H2,1-4H3,(H,29,36)(H,28,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMHTNJTJZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

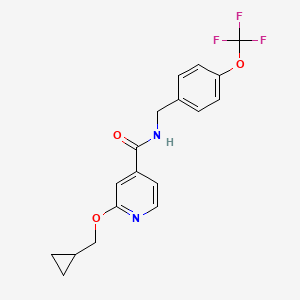
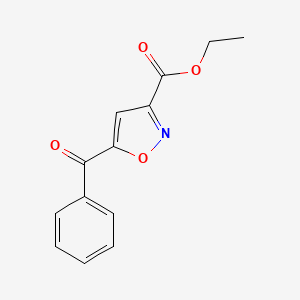
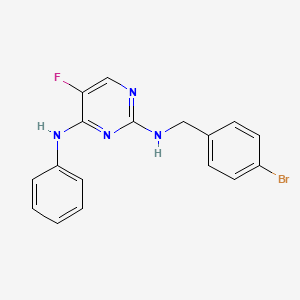
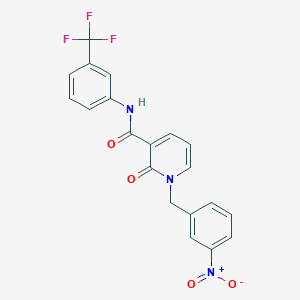
![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)
